

Introduction: The Strategic Value of Halogenated Isoquinolines

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Compound of Interest

Compound Name: **8-Bromo-5-chloroisoquinoline**

Cat. No.: **B152761**

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The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents. The strategic introduction of halogen atoms, such as bromine and chlorine, onto this scaffold dramatically enhances its utility. Halogenation modulates key molecular properties including lipophilicity, metabolic stability, and electronic distribution, which in turn can profoundly influence a molecule's interaction with biological targets.

8-Bromo-5-chloroisoquinoline represents a versatile intermediate, offering two distinct halogenated positions that can be selectively functionalized. The bromine atom is particularly amenable to a variety of transition-metal-catalyzed cross-coupling reactions, while the chlorine atom offers an alternative handle for nucleophilic substitution or further coupling chemistries. This dual reactivity makes it an invaluable precursor for generating diverse molecular libraries aimed at identifying novel therapeutic leads.

Core Compound Identifiers and Physicochemical Properties

Accurate identification and characterization are fundamental to any chemical workflow. The essential data for **8-Bromo-5-chloroisoquinoline** are summarized below.

Property	Value	Source(s)
CAS Number	927801-25-0	
Molecular Formula	C ₉ H ₅ BrCIN	
IUPAC Name	8-bromo-5-chloroisoquinoline	
Molecular Weight	~242.50 g/mol	
Monoisotopic Mass	240.9294 Da	
MDL Number	MFCD08437009	
PubChem CID	17750605	
Appearance	White to off-white crystalline powder (inferred)	
Solubility	Slightly soluble in water; soluble in organic solvents (e.g., DMSO, ethanol) (inferred)	

Synthesis Strategy and Mechanistic Considerations

While a specific, peer-reviewed synthesis for **8-Bromo-5-chloroisoquinoline** is not readily available, a logical and robust synthetic route can be designed based on established methodologies for the halogenation of the isoquinoline nucleus. The most plausible approach involves a two-step process starting from isoquinoline: selective chlorination followed by regioselective bromination.

Proposed Synthetic Workflow

The pathway leverages the directing effects of the existing ring system and substituents to achieve the desired 5,8-disubstitution pattern.

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